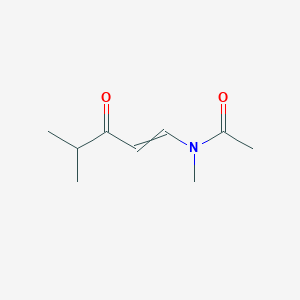
N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide is an organic compound with a complex structure that includes both amide and enone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide typically involves the reaction of N-methylacetamide with 4-methyl-3-oxopent-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new amide derivatives with varied functional groups.
Scientific Research Applications
N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylacetamide: A simpler amide with similar reactivity but lacking the enone functionality.
4-Methyl-3-oxopent-1-en-1-yl chloride: A precursor in the synthesis of the target compound, with similar reactivity but different functional groups.
N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)formamide: A structurally related compound with a formamide group instead of an acetamide group.
Uniqueness
N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide is unique due to its combination of amide and enone functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61071-43-0 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-methyl-N-(4-methyl-3-oxopent-1-enyl)acetamide |
InChI |
InChI=1S/C9H15NO2/c1-7(2)9(12)5-6-10(4)8(3)11/h5-7H,1-4H3 |
InChI Key |
ZKRXUOZUBJECDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C=CN(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















